5-(2-methoxyethoxy)pyridazin-3(2H)-one
Description
Significance of Pyridazinone Derivatives in Contemporary Chemical Research
Pyridazinone derivatives are a class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and materials science. Current time information in Winnipeg, CA.nih.govunich.itnih.gov The inherent chemical functionalities of the pyridazinone core, including hydrogen bond donors and acceptors, and sites for diverse substitutions, make it a privileged scaffold in drug discovery. unich.itnih.gov Researchers have successfully synthesized a multitude of pyridazinone analogs exhibiting a broad spectrum of biological activities. unich.itscholarsresearchlibrary.com
The versatility of the pyridazinone ring allows for the introduction of various functional groups at different positions, leading to a vast chemical space for exploration. oup.com This adaptability is a key driver of the continued research in this area, as it allows for the fine-tuning of molecular properties to achieve desired biological or material characteristics.
Overview of the 5-(2-methoxyethoxy)pyridazin-3(2H)-one Scaffold within Pyridazinone Chemistry
Within the extensive family of pyridazinone derivatives, this compound represents a specific molecular architecture. The defining feature of this compound is the 2-methoxyethoxy group attached to the 5th position of the pyridazinone ring. This substituent introduces several key characteristics to the molecule, including increased polarity and potential for hydrogen bonding via the ether oxygen atoms. These features can significantly influence the compound's solubility, crystal packing, and interactions with biological targets.
While specific research data on this compound is not extensively documented in publicly available literature, its structure is representative of a class of 5-substituted pyridazinones that are actively investigated. The general synthetic routes to such compounds often involve the cyclization of appropriately substituted γ-keto acids with hydrazine (B178648) hydrate. scispace.com
Below is a table detailing the key structural features of this compound:
| Feature | Description |
| Core Heterocycle | Pyridazin-3(2H)-one |
| Substituent at C5 | 2-methoxyethoxy group |
| Formula | C7H10N2O3 |
| Molecular Weight | 170.17 g/mol |
| Key Functional Groups | Amide, Ether, Alkene |
Research Landscape and Academic Relevance of Pyridazinone-Based Compounds
The academic and industrial interest in pyridazinone-based compounds is evidenced by the large number of publications and patents dedicated to their synthesis and application. googleapis.comjustia.comgoogle.com Research in this field is highly interdisciplinary, spanning organic synthesis, medicinal chemistry, pharmacology, and materials science. The ongoing exploration of pyridazinone derivatives continues to yield novel compounds with enhanced or entirely new properties, ensuring the sustained relevance of this heterocyclic scaffold. nih.govresearchgate.net
Contextualizing this compound as a Key Synthetic Intermediate or Derivative
Given the reactivity of the pyridazinone core, this compound can be considered a valuable synthetic intermediate. The N-H group of the pyridazinone ring can be readily alkylated or arylated, providing a handle for further molecular elaboration. nih.gov Additionally, the double bond within the ring can potentially undergo various chemical transformations.
The 2-methoxyethoxy substituent itself can influence the reactivity of the pyridazinone ring and can serve as a point for modification or as a critical pharmacophoric element in the design of new bioactive molecules. While the specific applications of this particular compound are not yet widely reported, its structural motifs are found in molecules of medicinal interest, suggesting its potential as a building block in the synthesis of more complex and biologically active compounds.
Structure
3D Structure
Properties
IUPAC Name |
4-(2-methoxyethoxy)-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-11-2-3-12-6-4-7(10)9-8-5-6/h4-5H,2-3H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXHGLDFMRHTKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=O)NN=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00856327 | |
| Record name | 5-(2-Methoxyethoxy)pyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00856327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346697-90-2 | |
| Record name | 5-(2-Methoxyethoxy)pyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00856327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activities of 5 2 Methoxyethoxy Pyridazin 3 2h One and Pyridazinone Analogues: in Vitro and Preclinical Investigations
Anticancer and Antiproliferative Potentials
Pyridazinone derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including direct cytotoxicity to cancer cells, inhibition of critical signaling pathways, and induction of cellular stress. researchgate.netbiomedpharmajournal.org
In Vitro Cytotoxicity Assays in Human Cancer Cell Lines
The cytotoxic effects of various pyridazinone analogues have been evaluated against a panel of human cancer cell lines. A novel derivative, identified as Pyr-1, exhibited potent cytotoxicity across 22 different human cancer cell lines, with particularly strong activity noted against breast (MDA-MB-468) and lung (A549) cancer cells. ijnc.irresearchgate.net In a study focused on triple-negative breast cancer (TNBC), new pyridazin-3(2H)-one derivatives, specifically compounds 6f and 7h, were found to be highly active against the MDA-MB-468 cell line, displaying IC50 values of 3.12 µM and 4.9 µM, respectively. nih.gov
Further investigations into other analogues revealed significant antiproliferative effects. For instance, a plastoquinone (B1678516) analogue, AQ-12, showed notable cytotoxicity toward HCT-116 colorectal carcinoma and MCF-7 breast cancer cells, with IC50 values of 5.11 µM and 6.06 µM, respectively. nih.gov Similarly, certain triazolo-pyridazine derivatives have been assessed for their inhibitory action against cancer cell lines such as A549 and MCF-7. idosi.org Another study highlighted a naproxen-based 1,3,4-oxadiazole (B1194373) derivative that demonstrated significant potency against both MCF-7 and HepG2 liver cancer cells.
| Compound/Analogue Class | Cell Line | Activity Metric | Observed Value/Effect | Source |
|---|---|---|---|---|
| Pyr-1 | MDA-MB-468, A549 | Cytotoxicity | Potent activity noted | ijnc.irresearchgate.net |
| Compound 6f | MDA-MB-468 | IC50 | 3.12 µM | nih.gov |
| Compound 7h | MDA-MB-468 | IC50 | 4.9 µM | nih.gov |
| AQ-12 | HCT-116 | IC50 | 5.11 µM | nih.gov |
| AQ-12 | MCF-7 | IC50 | 6.06 µM | nih.gov |
| Triazolo-pyridazine derivatives | A549, MCF-7 | Cytotoxicity | Evaluated for inhibitory action | idosi.org |
| Naproxen-based derivative | MCF-7, HepG2 | Cytotoxicity | Significant potency observed |
Inhibition of Key Oncogenic Pathways
The anticancer effects of pyridazinone derivatives are often linked to their ability to inhibit key enzymes and signaling pathways involved in tumor growth and proliferation. Notably, some substituted pyrazol-4-yl pyridazinone derivatives have been identified as novel inhibitors of the c-Met kinase, a receptor tyrosine kinase whose aberrant activation is implicated in numerous human cancers. The c-Met/HGF (hepatocyte growth factor) signaling pathway plays a crucial role in processes like cell proliferation, invasion, and metastasis, making it a key therapeutic target. The development of small-molecule inhibitors that target the catalytic activity of c-Met is an active area of cancer research.
Oxidative Stress Induction in Cancer Models
A key mechanism contributing to the cytotoxicity of pyridazinone compounds against cancer cells is the induction of oxidative stress. Research has shown that certain pyridazin-3(2H)-one derivatives can orchestrate oxidative stress specifically in cancer cells. nih.gov For example, in studies involving the triple-negative breast cancer cell line MDA-MB-468, exposure to the pyridazinone compound 6f led to a significant increase in hydrogen peroxide (H2O2) and lipid peroxidation levels. nih.gov This was accompanied by a reduction in the activity of crucial antioxidant enzymes like glutathione (B108866) reductase (GR) and thioredoxin reductase (TrxR). nih.gov Similarly, the derivative known as Pyr-1 has been found to generate oxidative stress by causing an accumulation of reactive oxygen species (ROS). ijnc.ir Other research confirms that promising pyridazinone compounds can exert their anticancer effects by inducing oxidative stress, as evidenced by the release of hydrogen peroxide.
Antimicrobial Efficacy
In addition to their anticancer properties, pyridazinone derivatives have been investigated for their broad-spectrum antimicrobial activity. ijnc.ir
Antibacterial Activity
Pyridazinone analogues have shown efficacy against both Gram-positive and Gram-negative bacteria. A series of diarylurea derivatives based on a pyridazinone scaffold were synthesized, and compound 10h from this series exhibited potent antibacterial activity against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 16 µg/mL. In another study, a novel series of pyridazinone derivatives (compounds 3–17) were screened, with compounds 7 and 13 showing potent activity against methicillin-resistant S. aureus (MRSA) and Pseudomonas aeruginosa, with MIC values in the range of 3.74–8.92 µM. Compound 7 was also active against Escherichia coli. Further research identified a derivative, IIIa, with excellent activity against E. coli, while derivative IIId was very effective against S. aureus and showed good activity against P. aeruginosa. researchgate.net
| Compound/Analogue Class | Bacterial Strain | Activity Metric | Observed Value/Effect | Source |
|---|---|---|---|---|
| Compound 10h | Staphylococcus aureus | MIC | 16 µg/mL | |
| Compound 7 | MRSA, P. aeruginosa, E. coli | MIC | 3.74–8.92 µM | |
| Compound 13 | MRSA, P. aeruginosa | MIC | 3.74–8.92 µM | |
| Derivative IIIa | Escherichia coli | Activity | Excellent | researchgate.net |
| Derivative IIId | Staphylococcus aureus | Activity | Very Good | researchgate.net |
| Derivative IIId | Pseudomonas aeruginosa | Activity | Good | researchgate.net |
Antifungal Activity
The antifungal potential of the pyridazinone core has also been established. A diarylurea derivative, compound 8g, demonstrated significant antifungal activity against Candida albicans with an MIC of 16 µg/mL. Another study reported that a synthesized derivative, IIId, showed very good activity against both Aspergillus niger and C. albicans. researchgate.net Derivative IIIa from the same study also displayed good activity against these two fungal species. researchgate.net While various pyridazinone compounds have been tested against a range of fungal species, including different Candida and Aspergillus strains, specific activity data against Candida glabrata was not identified in the reviewed literature.
Anti-inflammatory and Analgesic Properties
Pyridazinone derivatives have been extensively investigated for their anti-inflammatory and analgesic properties, with research focusing on their ability to modulate key inflammatory mediators. researchgate.netresearchgate.netjscimedcentral.com
A significant mechanism behind the anti-inflammatory effects of pyridazinone analogues is their inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. researchgate.net These enzymes are crucial in the biosynthesis of prostaglandins (B1171923) and leukotrienes, which are key mediators of inflammation. nih.gov
Several studies have reported the development of pyridazinone derivatives as selective COX-2 inhibitors. Selective COX-2 inhibition is a desirable trait as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. For instance, new pyrazole–pyridazine (B1198779) hybrids have been designed and shown to be selective COX-2 inhibitors. nih.gov Similarly, novel pyridazinone and pyridazinthione derivatives have demonstrated highly potent COX-2 inhibitory activity, with some compounds being more potent than the reference drug celecoxib (B62257).
Furthermore, the pyridazinone scaffold has been utilized to develop dual inhibitors of COX and 5-LOX. nih.govresearchgate.net Dual inhibition is considered a promising strategy for developing safer anti-inflammatory drugs as it blocks the production of both prostaglandins and leukotrienes. researchgate.net A study on pyridazinone-based sulphonamide derivatives identified them as potential multi-target anti-inflammatory agents by inhibiting carbonic anhydrase, COX-2, and 5-LOX enzymes. nih.gov
| Compound Class | Target | Outcome | Reference |
| Pyrazole–pyridazine hybrids | COX-2 | Selective inhibition | nih.gov |
| Pyridazinone and pyridazinthione derivatives | COX-2 | Highly potent and selective inhibition | |
| Pyridazinone-based sulphonamides | COX-2, 5-LOX, Carbonic Anhydrase | Multi-target inhibition | nih.gov |
The anti-inflammatory activity of pyridazinone derivatives has been confirmed in various in vivo preclinical models. A common model used is the carrageenan-induced rat paw edema assay. In one study, a newly synthesized pyridazinone derivative, compound 3g, showed comparable anti-inflammatory activity to indomethacin (B1671933) and celecoxib in this model. Importantly, this compound exhibited a superior gastrointestinal safety profile compared to the reference drugs.
Another study on pyridazinone derivatives as nonclassic COX-2 inhibitors also demonstrated their potent in vivo anti-inflammatory activities in the same rat paw edema model. researchgate.net The chloro analogue, in particular, showed high potency comparable to diclofenac. researchgate.net These in vivo studies provide strong evidence for the therapeutic potential of pyridazinone analogues as anti-inflammatory agents.
Cardiovascular System Modulation
Pyridazinone derivatives have also been shown to modulate the cardiovascular system through various mechanisms, including phosphodiesterase inhibition and antiplatelet aggregation effects. nih.gov
Phosphodiesterases (PDEs) are enzymes that regulate the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). scbt.com Inhibition of these enzymes can lead to various cardiovascular effects, such as vasodilation and increased cardiac contractility. scbt.com
The pyridazinone heterocycle is a key feature in a number of PDE3 inhibitors. lookchem.com Efforts to develop selective PDE3 and PDE4 inhibitors have led to the synthesis of 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazin-3(2H)-ones. nih.govresearchgate.net Structure-activity relationship studies revealed that the pyridazinone lactam functionality is a critical determinant for PDE3-inhibitory activity. nih.govresearchgate.net Furthermore, a study identified 6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one (DNMDP) as a modulator of PDE3A. nih.govnih.gov
| Compound Class/Derivative | Target | Significance | Reference |
| 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazin-3(2H)-ones | PDE3, PDE4 | Development of selective inhibitors | nih.govresearchgate.net |
| 6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one (DNMDP) | PDE3A | Modulation of PDE3A activity | nih.govnih.gov |
Inhibition of platelet aggregation is a crucial therapeutic strategy for preventing and treating thromboembolic disorders. Several pyridazinone derivatives have been synthesized and evaluated for their antiplatelet aggregation activity. nih.govsmmu.edu.cnnih.govnih.gov
One study reported the synthesis of 5-acyl-6-phenyl-2,4-substituted-3(2H)-pyridazinones, with the 4-methylsulfoxide derivative being the most potent compound in the series. nih.gov Another study synthesized new series of pyridazinone derivatives, some of which exhibited potent inhibitory effects on collagen-induced platelet aggregation. nih.gov The most active compound in this series demonstrated selective action on the biochemical mechanisms triggered by collagen in platelets. nih.gov The ease of design and synthesis of different pyridazinone analogues makes them attractive candidates for the development of new antiplatelet agents. researchgate.net
Vasodilatory Mechanisms
Pyridazin-3(2H)-one derivatives have been widely investigated for their potential as vasodilators, which are crucial in managing cardiovascular diseases such as hypertension. nih.gov These compounds elicit their effects through various mechanisms, often involving direct action on vascular smooth muscle or interference with signaling pathways that regulate vascular tone. nih.gov
Research into a series of 6-phenyl-3-pyridazinone based derivatives revealed compounds with potent vasorelaxant activity, some significantly more potent than the standard drug hydralazine. For instance, the carboxylic acid derivative compound 5 and its corresponding ester compound 4 showed potent activity. nih.govresearchgate.net Another highly active compound was the 4-methoxyphenylhydrazide derivative 10c . nih.govresearchgate.net The vasodilator potential is also influenced by substitutions at the 2-position of the pyridazinone ring, with one such derivative, compound 9 , demonstrating high potency. nih.gov Furthermore, the N,O-dibenzyl derivative 10 was identified as a notably active vasodilator. nih.gov Some pyrrole-substituted aryl pyridazinones have also been shown to effectively inhibit phenylephrine-induced contractions in isolated rat aorta, indicating their potential as antihypertensive agents. nih.gov The well-known drugs Levosimendan and Pimobendan , which contain the pyridazinone core, also exhibit vasodilator properties. nih.gov
| Compound | EC₅₀ (μM) | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Compound 5 (an acid derivative) | 0.339 | nih.govresearchgate.net | |
| Compound 4 (an ester analog of compound 5) | 1.225 | nih.govresearchgate.net | |
| Compound 10c (a 4-methoxyphenylhydrazide derivative) | 1.204 | nih.govresearchgate.net | |
| Compound 9 | 0.051 | nih.gov | |
| Compound 10 (N,O-dibenzyl derivative) | 35.3 | nih.gov | |
| Hydralazine (Standard) | 18.210 | nih.govresearchgate.net |
Central Nervous System (CNS) Activity
Histamine (B1213489) H₃ Receptor Antagonism and Inverse Agonism
The histamine H₃ receptor (H₃R) is predominantly expressed in the central nervous system and acts as an auto- and heteroreceptor, modulating the release of histamine and other neurotransmitters like acetylcholine, dopamine (B1211576), and serotonin. ingentaconnect.comwikipedia.org Antagonists and inverse agonists of the H₃R are of significant interest for treating CNS disorders characterized by cognitive deficits and wakefulness disturbances. researchgate.net
Several pyridazinone derivatives have emerged as potent H₃R antagonists/inverse agonists. ingentaconnect.com For example, 6-{4-[3-(R)-2-methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one (CEP-26401; irdabisant) has demonstrated high affinity for both human and rat H₃ receptors with excellent selectivity over other histamine receptor subtypes. researchgate.net Further optimization led to the identification of 4,4-dimethyl-6-{4-[3-((R)-2-methyl-pyrrolidin-1-yl)-propoxy]-phenyl}-4,5-dihydro-2H-pyridazin-3-one (compound 22) , which showed potent in vivo functional H₃R antagonism. nih.gov A series of constrained amine analogs were synthesized, leading to the discovery of a new class of (S)-2-pyrrolidin-1-ylmethyl-1-pyrrolidinyl amides. nih.gov Additionally, 2,5,6,7-tetrahydrocyclopenta[d]pyridazin-1-one 5q and 5,6,7,8-tetrahydro-2H-phthalazin-1-one 5u displayed high affinity at both rat and human H₃ receptors. researchgate.net
| Compound | hH₃R Kᵢ (nM) | rH₃R Kᵢ (nM) | Reference |
|---|---|---|---|
| CEP-26401 (Irdabisant) | 2.0 | 7.2 | researchgate.net |
| Compound 29 | 1.7 | 3.7 | nih.gov |
Monoamine Oxidase (MAO) Inhibition (e.g., MAO-B)
Monoamine oxidases (MAOs) are enzymes responsible for the degradation of monoamine neurotransmitters. Selective inhibition of MAO-B is a key therapeutic strategy in the management of neurodegenerative diseases like Parkinson's disease, as it can increase dopamine levels in the brain. mdpi.com
A number of pyridazinone derivatives have been synthesized and evaluated as selective MAO-B inhibitors. researchgate.netuniba.it In one study, compound TR16 was identified as the most potent inhibitor against MAO-B, followed by TR2 . nih.govresearchgate.netuniba.it Both compounds demonstrated high selectivity for MAO-B over MAO-A and were found to be reversible and competitive inhibitors. nih.govresearchgate.netuniba.it Another study on pyridazinobenzylpiperidine derivatives identified compound S5 as the most potent MAO-B inhibitor, with a high selectivity index over MAO-A. mdpi.comnih.gov The kinetic studies for these compounds often reveal competitive inhibition, suggesting they bind to the active site of the enzyme. uniba.itresearchgate.net
| Compound | MAO-B IC₅₀ (μM) | MAO-B Kᵢ (μM) | Selectivity Index (MAO-A/MAO-B) | Reference |
|---|---|---|---|---|
| TR16 | 0.17 | 0.149 ± 0.016 | >235.29 | nih.govresearchgate.netuniba.it |
| TR2 | 0.27 | 0.230 ± 0.004 | >84.96 | nih.govresearchgate.netuniba.it |
| S5 | 0.203 | 0.155 ± 0.050 | 19.04 | mdpi.comnih.gov |
| S16 | 0.979 | 0.721 ± 0.074 | mdpi.comnih.gov |
Anticonvulsant Activity in Preclinical Seizure Models
The pyridazinone ring is considered a key feature for anticonvulsant activity. sarpublication.com Numerous derivatives have been synthesized and tested in preclinical models of epilepsy, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure tests, which are indicative of efficacy against tonic-clonic and absence seizures, respectively. researchgate.netmdpi.com
Studies on 6-aryl-3-(hydroxypolymethyleneamino)pyridazines have shown that compounds with a phenyl ring at the 6-position and a 4-hydroxypiperidine (B117109) side chain at the 3-position are essential for significant anticonvulsant activity. nih.gov Substitution on the phenyl ring further modulates this activity. For instance, 6-(2-chlorophenyl)-3-(4-hydroxypiperidino)pyridazine (compound 2) and 6-(2,4-dichlorophenyl)-3-(4-hydroxypiperidino)pyridazine (compound 3) were found to be as potent or even more potent than the standard antiepileptic drug phenobarbital. nih.gov In another study, synthesized pyridazinone derivatives 5d and 5e showed promising protection against tonic hind limb extension in the MES test. researchgate.net
Antiviral Activity (e.g., HIV Reverse Transcriptase Inhibition, HCV NS5B Polymerase Inhibition)
The pyridazinone scaffold has also been explored for its potential in developing antiviral agents.
A series of benzyl (B1604629) pyridazinones were identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. nih.govresearchgate.net These compounds bind to an allosteric site on the reverse transcriptase enzyme, inhibiting its function. mdpi.com Several members of this series, such as compound 5a , demonstrated good activity against wild-type and NNRTI-resistant viral strains, along with favorable oral bioavailability in animal models. nih.govresearchgate.net The crystal structure of compound 4c in a complex with HIV-1 reverse transcriptase has also been described, providing insight into its binding mode. nih.gov
Furthermore, 5-hydroxy-3(2H)-pyridazinone derivatives have been investigated as inhibitors of the hepatitis C virus (HCV) NS5B polymerase, an RNA-dependent RNA polymerase essential for viral replication. nih.govnih.govcrimsonpublishers.comcrimsonpublishers.comwikipedia.org Optimization of this series led to the discovery of compound 3a , which displayed potent inhibitory activity in both biochemical and replicon assays, good metabolic stability, and favorable pharmacokinetic properties in rats. nih.gov
| Compound | Target | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Compound 3a | HCV NS5B Polymerase (Genotype 1b) | IC₅₀ | <10 nM | nih.gov |
| Compound 3a | HCV NS5B Polymerase (Genotype 1a) | IC₅₀ | 22 nM | nih.gov |
| Compound 3a | HCV Replicon (Genotype 1b) | EC₅₀ | 5 nM | nih.gov |
Other Biological Activities
The structural versatility of the pyridazinone nucleus has led to the discovery of a broad spectrum of other biological activities. sarpublication.comresearchgate.netnih.govbenthamdirect.comscholarsresearchlibrary.com These include:
Anti-inflammatory and Analgesic Effects : Some pyridazinone derivatives have shown potent anti-inflammatory and analgesic properties. sarpublication.com Emorfazone, a pyridazinone derivative, is a marketed analgesic and anti-inflammatory drug. sarpublication.comnih.gov
Anticancer Activity : Various pyridazinone analogues have been reported to possess anticancer properties. researchgate.netnih.gov
Antimicrobial Activity : The pyridazinone scaffold has been incorporated into molecules exhibiting antibacterial and antifungal activities. researchgate.netresearchgate.net
Cardiotonic Activity : Besides vasodilation, some pyridazinone derivatives like Imazodan act as cardiotonic agents, possessing positive inotropic properties. nih.govingentaconnect.com
Antiplatelet Activity : Inhibition of platelet aggregation is another reported activity for certain pyridazinone derivatives. nih.gov
Cholinesterase Inhibition : Some pyridazinone derivatives have been evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. nih.gov
This wide range of activities underscores the importance of the pyridazinone core in medicinal chemistry and as a foundation for the development of new therapeutic agents. researchgate.netscholarsresearchlibrary.com
β-1,3-Glucan Synthase Inhibition
β-1,3-Glucan synthase is a critical enzyme for fungal cell wall synthesis, making it a prime target for the development of antifungal agents. nih.govpatsnap.com The inhibition of this enzyme disrupts the integrity of the fungal cell wall, leading to cell lysis and death. nih.gov Notably, this enzyme is absent in mammalian cells, offering a high degree of selectivity for antifungal therapies. patsnap.com
Research has identified pyridazinone derivatives as a novel class of β-1,3-glucan synthase inhibitors. nih.gov A study focused on the structure-activity relationship (SAR) of various pyridazinone analogues demonstrated their potential as potent inhibitors of this enzyme. The investigation, which stemmed from the lead compound 5-[4-(benzylsulfonyl)piperazin-1-yl]-4-morpholino-2-phenyl-pyridazin-3(2H)-one, explored modifications to the core structure to optimize antifungal activity and systemic exposure. nih.gov These efforts led to the identification of compounds with significant in vitro activity against fungal pathogens such as Candida glabrata and Candida albicans. nih.gov
Further computational studies, including pharmacophore modeling and 3D-QSAR analysis of 42 pyridazinone derivatives, have provided insights into the structural requirements for potent β-1,3-glucan synthase inhibition. nih.gov A five-point pharmacophore model, featuring two aromatic rings and three hydrogen bond acceptors, was generated to aid in the design and screening of new, more effective antifungal agents based on the pyridazinone scaffold. nih.gov
While specific inhibitory data for 5-(2-methoxyethoxy)pyridazin-3(2H)-one against β-1,3-glucan synthase is not available, the established activity of its analogues suggests that this compound could warrant investigation as a potential antifungal agent.
Table 1: Investigated Pyridazinone Analogues as β-1,3-Glucan Synthase Inhibitors
| Compound Class | Key Findings | Reference Fungi |
|---|---|---|
| Piperazinyl-pyridazinones | A class of piperazinyl-pyridazinones was identified as targeting β-1,3-glucan synthase, exhibiting in vitro activity comparable or superior to echinocandins. | Candida glabrata |
Aspartate Aminotransferase Inhibition
Aspartate aminotransferase (AST) is a pivotal enzyme in amino acid metabolism and gluconeogenesis. biointerfaceresearch.com Its inhibition has been explored as a therapeutic strategy in various conditions, including certain metabolic disorders. researchgate.net While the direct inhibition of AST by this compound has not been reported, computational and in vitro studies have begun to explore the potential of pyridazinone-based compounds as inhibitors of this enzyme.
A drug-repurposing study employing pharmacophore- and structure-driven screening identified a series of pyridazinone-based analogues with the potential to target AST. Through a two-step computational analysis involving pharmacophore-based screening followed by docking studies and molecular dynamic simulations, researchers proposed aspartate aminotransferase as a favorable target for this class of small molecules. These findings suggest that the pyridazinone scaffold is a promising starting point for the development of novel AST inhibitors.
Further preclinical investigations are necessary to validate these computational findings and to explore the specific inhibitory activities of various pyridazinone derivatives, including this compound.
Table 2: Research on Pyridazinone Analogues as Aspartate Aminotransferase Inhibitors
| Study Type | Key Findings |
|---|
Antioxidant Activity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. tandfonline.com Antioxidants can mitigate this damage by scavenging free radicals. tandfonline.comnih.gov Several studies have investigated the antioxidant potential of pyridazinone derivatives.
In one study, a series of 2H-pyridazine-3-one and 6-chloropyridazine analogues were evaluated for their in vitro antioxidant capacity using superoxide (B77818) radical scavenging and lipid peroxidation assays. tandfonline.comresearchgate.net The results indicated that many of these compounds exhibited significant superoxide anion scavenging effects, with inhibitory rates ranging from 15% to 99% at a concentration of 10⁻³ M. tandfonline.com Notably, the most potent compounds demonstrated activity comparable to the natural antioxidant α-tocopherol at the same concentration. tandfonline.com However, the study also found that these pyridazine derivatives generally showed weaker inhibitory effects on lipid peroxidation, suggesting a preference for scavenging superoxide radicals over hydroxyl radicals under the tested conditions. tandfonline.com
These findings highlight the potential of the pyridazinone scaffold to serve as a basis for the development of novel antioxidant agents. While specific data for this compound is not available, the antioxidant activity of its structural relatives provides a rationale for its investigation in this context.
Table 3: In Vitro Antioxidant Activity of Pyridazinone Analogues
| Assay | Compound Class | Concentration | % Inhibition / Activity |
|---|---|---|---|
| Superoxide Radical Scavenging | 2H-pyridazine-3-one and 6-chloropyridazine analogues | 10⁻³ M | 15-99% |
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 5-[4-(benzylsulfonyl)piperazin-1-yl]-4-morpholino-2-phenyl-pyridazin-3(2H)-one |
Structure Activity Relationship Sar Studies of Pyridazinone Derivatives, with Emphasis on 5 Substitution
Elucidating the Role of the 2-Methoxyethoxy Moiety in Ligand-Target Interactions
While specific studies detailing the ligand-target interactions of the 5-(2-methoxyethoxy)pyridazin-3(2H)-one are not extensively documented, the role of its constituent 2-methoxyethoxy moiety can be inferred from the known functions of similar ether-containing side chains in drug design. This flexible, polar group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties through various non-covalent interactions.
The 2-methoxyethoxy group possesses two ether oxygen atoms which can act as hydrogen bond acceptors. researchgate.net In a biological context, these oxygen atoms can form crucial hydrogen bonds with hydrogen bond donor residues, such as the amide protons of asparagine or glutamine, or the hydroxyl groups of serine, threonine, or tyrosine, within a target protein's binding site. nih.gov The pyridazine (B1198779) ring itself also contains nitrogen atoms that are capable of forming hydrogen bonds, augmenting the molecule's potential for strong target engagement. nih.gov
In the context of pyridazinone derivatives, which have been investigated for a variety of targets including enzymes and receptors, the 2-methoxyethoxy group at the 5-position could therefore serve several purposes:
Anchoring: Forming key hydrogen bonds that anchor the ligand in the binding site.
Orientation: Guiding the orientation of the pyridazinone core for optimal interaction with other parts of the target.
Solubility: Enhancing aqueous solubility, which is often a desirable property for drug candidates.
Selectivity: The specific length and nature of the side chain may contribute to selectivity for a particular biological target over others.
Predictive models suggest that interactions are often governed by a combination of ligand substructures and the physicochemical properties of the target's binding site. nih.gov Therefore, the precise role of the 2-methoxyethoxy moiety would be highly dependent on the specific topology and amino acid composition of the target protein.
Impact of Substituent Position and Nature on Biological Activity Profiles
The biological activity of pyridazinone derivatives is highly sensitive to the nature and position of substituents on the heterocyclic ring. sarpublication.com Modifications at the N-2, C-4, C-5, and C-6 positions have been shown to drastically alter the pharmacological effects, which range from anti-inflammatory and analgesic to anticancer and cardiovascular activities. scholarsresearchlibrary.comnih.gov
The C-5 position, in particular, has been identified as a critical point for substitution. Studies on various 6-aryl-5-substituted pyridazinones have demonstrated that the group at this position plays a determining role in their platelet aggregation-inhibitory activity. researchgate.net This suggests that the C-5 substituent is likely involved in a key interaction with the biological target responsible for this effect.
For instance, in the development of histamine (B1213489) H(3) receptor antagonists, optimization of substituents on a 5-phenyl-pyridazin-3(2H)-one core was a key strategy. nih.gov The nature of the group at the 5-position directly influenced the compound's potency and selectivity. This highlights the importance of systematic modification at this position to achieve the desired therapeutic profile.
The following table summarizes the observed impact of different substituents at various positions on the pyridazinone ring, with a focus on findings relevant to the 5-position.
| Position | Substituent Type | Observed Impact on Biological Activity | Example Target Class/Activity | Reference |
|---|---|---|---|---|
| 2 | Arylacetamide | Modulates agonist activity at formyl peptide receptors (FPRs). | Anti-inflammatory | nih.gov |
| 2 | Substituted benzalhydrazone | Hypothesized to increase MAO-B inhibitory activity, especially with electron-withdrawing groups. | Monoamine Oxidase (MAO) Inhibitors | mdpi.com |
| 4 | Indole (B1671886) moiety | Confers potent and selective PDE4B inhibition. | Phosphodiesterase (PDE) Inhibitors | nih.gov |
| 5 | Oxygenated functions (e.g., COOR, COCH3) on a vinyl group | Showed the highest antiplatelet activity in a series of 5-alkylidene-6-phenyl-pyridazin-3(2H)-ones. | Antiplatelet | scholarsresearchlibrary.com |
| 5 | Methyl group | Found in a potent antihypertensive agent, 5-methyl-6-p-cyanophenyl-4,5-dihydro-3(2H)-pyridazinone. | Antihypertensive | sarpublication.com |
| 5 | Phenoxypiperidine | Led to potent and selective histamine H(3) receptor antagonists. | Histamine H3 Receptor Antagonists | nih.gov |
| 6 | Substituted phenyl ring | Crucial for vasorelaxant activity, with nitro and bromo substituents showing high potency. | Vasodilators | nih.gov |
| 6 | Aryl groups | Substitution at the 6-position is a common strategy for developing various biologically active pyridazinones. | General | researchgate.net |
Conformational Analysis and Bioactive Conformations
The pyridazinone ring itself is not perfectly planar and can adopt different conformations. nih.gov The degree of flexibility depends on whether the ring is saturated (e.g., in dihydropyridazinones) or aromatic. Even in the relatively rigid aromatic pyridazinones, substituents can influence the local geometry.
The 2-methoxyethoxy side chain in this compound introduces significant conformational flexibility. Rotation is possible around several single bonds: the C5-O bond, the O-CH2 bond, the CH2-CH2 bond, and the CH2-O bond. This flexibility allows the chain to adopt a multitude of conformations in solution. However, when binding to a biological target, it is likely that only one or a small subset of these conformations, known as the "bioactive conformation," is responsible for the observed biological activity.
Computational methods, such as molecular mechanics and quantum chemical calculations, are often employed to explore the conformational landscape of flexible molecules and to identify low-energy, stable conformers. cwu.edumdpi.com These studies can predict the preferred shapes of the molecule in different environments. For example, analysis of related heterocyclic systems has shown that even seemingly minor changes, like the introduction of a fluorine atom, can substantially alter the predominant conformation in solution. mdpi.com
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the Nuclear Overhauser Effect (NOESY), provides experimental evidence for the proximity of atoms in space, which can be used to determine the predominant conformation in solution. mdpi.com By combining computational modeling with experimental data, researchers can build a comprehensive picture of a molecule's conformational preferences and hypothesize its bioactive conformation. nih.gov Identifying the bioactive conformation is a key step in rational drug design, as it provides a template for designing new analogues with improved affinity and selectivity.
Development of SAR Models for Optimized Biological Responses
To systematically analyze and leverage the data generated from SAR studies, researchers often develop quantitative structure-activity relationship (QSAR) models. nih.gov QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. researchgate.net These predictive models are invaluable tools in medicinal chemistry for understanding the physicochemical properties that govern activity, and for prioritizing the synthesis of new compounds with potentially enhanced potency. kfupm.edu.sanih.gov
The development of a QSAR model typically involves several key steps:
Data Collection: A dataset of compounds with a common structural scaffold (like pyridazinone) and their corresponding measured biological activities is assembled. mdpi.com
Descriptor Calculation: For each molecule, a set of numerical values known as "molecular descriptors" is calculated. These descriptors quantify various aspects of the molecule's structure, including physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., dipole moment), and topological features (e.g., connectivity indices). researchgate.netresearchgate.net
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or more complex machine learning algorithms like Artificial Neural Networks (ANN), are used to find a mathematical relationship between the descriptors (independent variables) and the biological activity (dependent variable). kfupm.edu.saresearchgate.net
Model Validation: The predictive power of the model is rigorously tested using both internal and external validation techniques to ensure it is robust and not simply a result of chance correlation. mdpi.com
For pyridazinone derivatives, QSAR models have been successfully developed for various activities, including acetylcholinesterase inhibition and corrosion inhibition. kfupm.edu.saresearchgate.net These models have identified key descriptors that influence activity. For example, in one study on acetylcholinesterase inhibitors, properties like dipole moment and the total solvent-accessible surface area were found to be important. researchgate.net
By creating a QSAR model for a series of 5-substituted pyridazinones, one could quantitatively determine the ideal properties for a substituent at this position. For instance, the model might reveal that optimal activity is achieved with a substituent of a certain size, polarity, or hydrogen bonding capacity. This information would be instrumental in guiding the design of new analogues, such as derivatives of this compound, to optimize their biological response for a specific therapeutic target. These models transform qualitative SAR observations into a quantitative, predictive framework, accelerating the drug discovery process. mdpi.com
Computational Chemistry and Molecular Modeling of Pyridazinone Systems
Molecular Docking Investigations for Target Binding Site Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. wjarr.comproquest.com This method is widely used to predict the binding mode and affinity of novel compounds, helping to elucidate their potential biological targets and mechanisms of action. wjarr.comrjptonline.org For the pyridazinone class, molecular docking studies have been instrumental in identifying and optimizing interactions with various therapeutic targets.
Docking simulations involve placing a ligand into the active site of a target protein and evaluating the interaction energy for different conformations and orientations. wjarr.com The results, often expressed as a docking score or binding affinity, help in ranking compounds and prioritizing them for synthesis and biological testing. tandfonline.com Studies on diverse pyridazinone derivatives have used this approach to predict their binding to targets such as enzymes and receptors involved in cancer, inflammation, and neurological diseases. proquest.comnih.govnih.govrjptonline.org For instance, docking studies have successfully predicted the binding of pyridazinone scaffolds to targets like cyclin-dependent kinases (CDKs), monoamine oxidase-B (MAO-B), and HIV reverse transcriptase. rjptonline.orgtandfonline.comnih.gov
| Derivative Class | Target Protein | Software/Method | Key Findings |
| Dihydropyridazin-3(2H)-one derivatives | Antifungal/Antibacterial/Antihelmintic targets | PyRx-Virtual Screening Tool | Identified compounds with good binding affinity scores, suggesting potential antimicrobial activity. wjarr.com |
| Piperazine-pyridazinone derivatives | Human Monoamine Oxidase-B (hMAO-B) | Maestro 11.8 | Docking results were consistent with in vitro activity, identifying a highly potent and selective hMAO-B inhibitor. nih.gov |
| Triazolo-pyridazinone derivatives | Urokinase | (Not specified) | Supported activity data and predicted plausible mechanisms of ligand-protein interactions for anticancer activity. benthamdirect.combenthamscience.com |
| Di/Trisubstituted Pyridazinones | Xanthine Oxidoreductase | Molegro Virtual Docker | Demonstrated good selectivity and binding affinity, correlating with observed antioxidant activity. researchgate.net |
| 6-aryl-pyridazinone derivatives | HIV Reverse Transcriptase | (Not specified) | Showed favorable binding interactions within the active site, suggesting potential as NNRTIs. tandfonline.com |
The stability of a ligand-protein complex is governed by a variety of non-covalent interactions. Analyzing these interactions is a critical step following molecular docking to understand the structural basis of a ligand's affinity and selectivity.
Hydrogen Bonding: These are crucial directional interactions between a hydrogen atom donor (like N-H or O-H) and an acceptor (like N or O). In pyridazinone derivatives, the carbonyl oxygen and the lactam nitrogen of the core ring are common hydrogen bond acceptors and donors, respectively. These interactions with amino acid residues in the protein's active site, such as serine, threonine, or the peptide backbone, are often key determinants of binding affinity. researchgate.net
π-Stacking: This refers to the attractive, non-covalent interactions between aromatic rings. The pyridazinone ring itself, as well as any aryl substituents, can engage in π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. These interactions can be of different geometries (face-to-face or edge-to-face) and contribute significantly to binding. researchgate.net
Spectroscopic methods combined with molecular modeling have been used to confirm that various pyrrolo[3,4-d]pyridazinone derivatives form stable complexes with biomacromolecules like DNA and plasma proteins through these types of interactions. nih.gov
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed description of the electronic structure of molecules. These methods are used to compute a wide range of molecular properties that are not accessible through classical molecular mechanics, such as electron distribution, orbital energies, and reactivity indices.
Density Functional Theory (DFT) is a popular quantum chemical method that calculates the electronic properties of a molecule based on its electron density. researchgate.net DFT is widely used to optimize the geometry of molecules, calculate vibrational frequencies, and determine electronic properties like dipole moment and atomic charges. researchgate.net For pyridazinone systems, DFT calculations help in understanding the intrinsic reactivity of the scaffold. By calculating the distribution of electron density, researchers can identify the most electron-rich and electron-deficient sites, predicting where the molecule is most likely to undergo electrophilic or nucleophilic attack. These calculations are fundamental for rationalizing and predicting the outcomes of chemical reactions. researchgate.netresearchgate.net
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org
HOMO & LUMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile). The LUMO is the innermost orbital without electrons and acts as an electron acceptor (electrophile). The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. researchgate.net
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO, known as the energy gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small HOMO-LUMO gap suggests that a molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net FMO analysis of pyridazinone derivatives allows chemists to quantify their reactivity and predict how different substituents will modulate their electronic properties and, consequently, their biological activity.
Electrostatic Potential (ESP) Maps visually represent the charge distribution on the surface of a molecule. These maps are color-coded, with red indicating regions of negative potential (electron-rich, prone to electrophilic attack) and blue indicating regions of positive potential (electron-poor, prone to nucleophilic attack). For pyridazinones, ESP maps can highlight the electronegative carbonyl oxygen, which is a key site for hydrogen bonding, and other regions important for intermolecular interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.gov The fundamental principle is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.
A QSAR model is a mathematical equation that relates numerical descriptors of the molecule (representing properties like steric, electronic, and hydrophobic characteristics) to its activity. nih.govmdpi.com Once a robust and predictive QSAR model is developed, it can be used to estimate the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues and reducing the need for extensive experimental screening. researchgate.netresearchgate.net
QSAR models can be developed using different types of molecular descriptors.
2D-QSAR: These models use descriptors calculated from the 2D representation of the molecule, such as molecular weight, logP (a measure of lipophilicity), and topological indices that describe molecular branching and connectivity. These models are computationally less intensive and are useful for establishing general relationships between structure and activity.
3D-QSAR: These approaches use descriptors derived from the 3D structure of the molecules, providing a more detailed and spatially-aware model. The aligned 3D structures of a series of compounds are placed in a grid, and the interaction energies with a probe atom are calculated at each grid point. These interaction energies serve as the descriptors.
Comparative Molecular Field Analysis (CoMFA): In CoMFA, the steric and electrostatic fields around the molecules are calculated and used to build the QSAR model. This method helps to visualize the regions in space where changes in steric bulk or electrostatic charge are likely to increase or decrease biological activity. nih.gov
Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA is similar to CoMFA but calculates additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, often providing a more comprehensive model of the structure-activity relationship.
For pyridazinone derivatives, 3D-QSAR studies have been successfully applied. For example, a combined modeling study on 5-hydroxy-2H-pyridazin-3-one derivatives as HCV NS5B polymerase inhibitors developed robust CoMFA and CoMSIA models that provided insights for designing novel, potent inhibitors. nih.gov
In Silico Screening and Virtual Library Design
In silico screening and the design of virtual libraries are foundational steps in modern drug discovery, allowing researchers to computationally evaluate large numbers of compounds for their potential to interact with a specific biological target. nih.govwjarr.com This approach saves significant time and resources by prioritizing which compounds to synthesize and test in the lab. For the pyridazinone scaffold, these methods have been instrumental in identifying potential new therapeutic agents. nih.gov
Various computational strategies are employed, including ligand-based and structure-based virtual screening. nih.gov In one approach, a library of 52 pyridazinone-based molecules was evaluated using an inverse virtual screening method to identify potential new biological targets. nih.govscienceopen.com This process began with a pharmacophore-based screening against thousands of protein models, which was then refined using molecular docking to confirm the interactions between the pyridazinone ligands and the identified protein targets. nih.govscienceopen.com
Another common technique is the development of 3D Quantitative Structure-Activity Relationship (3D-QSAR) models. nih.gov These models build a correlation between the three-dimensional properties of a series of compounds and their biological activity. For pyridazinone derivatives, 3D-QSAR and pharmacophore modeling have been used to design novel vasodilating agents and predict their activity before synthesis. nih.govrsc.org
The insights gained from these screening methods are used to design virtual libraries. These libraries can contain thousands of hypothetical molecules based on the core pyridazinone structure, with various chemical groups added or modified. By applying filters for pharmacokinetic properties (such as absorption, distribution, metabolism, and excretion) and predicted activity from docking or QSAR models, the library can be refined to a smaller set of promising candidates. nih.govdrugdesign.org For instance, molecular docking studies on designed pyridazinone derivatives against targets like cyclin-dependent kinases have helped prioritize compounds with the highest predicted binding affinity for synthesis and further testing. proquest.comrjptonline.org
| Compound ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Activity |
|---|---|---|---|
| PZN-001 | -8.5 | ARG-120, TYR-350 | High |
| PZN-002 | -7.2 | SER-121, LEU-280 | Moderate |
| PZN-003 | -9.1 | ARG-120, ASP-278, TYR-350 | High |
| PZN-004 | -6.5 | LEU-280 | Low |
| PZN-005 | -7.8 | ARG-120, SER-121 | Moderate |
Molecular Dynamics Simulations for Ligand-Target Stability and Conformational Sampling
Following the identification of promising candidates from in silico screening, molecular dynamics (MD) simulations are employed to provide a more detailed and dynamic understanding of the ligand-target interaction. tandfonline.com MD simulations model the movement of atoms in a protein-ligand complex over time, offering critical insights into the stability of the binding pose predicted by docking and exploring the compound's conformational flexibility within the binding site. nih.govcumhuriyet.edu.tr
The stability of the complex is a key factor, and it is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the course of the simulation. mdpi.com A stable RMSD value over several nanoseconds suggests that the ligand remains securely bound in its initial docked pose, indicating a stable complex. cumhuriyet.edu.trmdpi.com For pyridazinone systems, MD simulations have been used to validate docking results and confirm that the observed interactions are maintained in a dynamic, solvated environment. nih.govtandfonline.com
MD simulations also allow for a detailed analysis of the specific interactions that contribute to binding stability, such as hydrogen bonds, hydrophobic interactions, and salt bridges. ugm.ac.id By tracking the number and duration of hydrogen bonds between a pyridazinone derivative and the target protein's active site, researchers can confirm the key residues responsible for anchoring the ligand. ugm.ac.id This information is invaluable for guiding further optimization of the compound to enhance its potency and selectivity.
Conformational sampling during an MD simulation reveals how the ligand and protein adapt to each other. This can sometimes uncover alternative binding modes or highlight the importance of protein flexibility for ligand binding, which might not be apparent from static docking studies alone. The results of these simulations, including binding free energy calculations, provide a more accurate prediction of a compound's affinity and can help explain the structure-activity relationships observed within a series of compounds. tandfonline.com
| Parameter | Value | Indication |
|---|---|---|
| Simulation Time | 100 ns | Duration of the simulation. |
| Protein RMSD (average) | 1.8 Å | Indicates the stability of the protein backbone. |
| Ligand RMSD (average) | 1.2 Å | Shows the stability of the ligand's binding pose. |
| Average H-Bonds | 3 | Number of stable hydrogen bonds between ligand and protein. |
| Binding Free Energy (MM/GBSA) | -65.4 kcal/mol | Theoretical binding affinity. |
Preclinical Translational Research Avenues for Pyridazinone Based Compounds
Development of Novel Chemical Probes for Biological Research
Chemical probes are essential tools for dissecting complex biological pathways and identifying novel drug targets. The pyridazinone scaffold serves as a valuable starting point for the design and synthesis of such probes due to its adaptability for chemical modification and its proven interaction with various biological targets. nih.govresearchgate.net The development process involves strategically incorporating specific functional groups onto the core structure to enable target identification and visualization. nih.gov
A primary strategy in modern chemical biology is the use of "tag-free" photoaffinity probes. beilstein-journals.org This approach involves designing a molecule that incorporates three key features:
A photoactivatable group: This moiety, often a benzophenone (B1666685) or an aryl azide, becomes highly reactive upon exposure to UV light, forming a covalent bond with nearby interacting proteins. beilstein-journals.org
A recognition element: In this context, the pyridazinone core and its substituents are designed to retain affinity for a specific biological target. acs.org
A bioorthogonal handle: A small, inert functional group, such as an alkyne or azide, is included. This handle does not interfere with biological systems but allows for the subsequent attachment of a reporter tag (e.g., a fluorescent dye or biotin) via "click chemistry." beilstein-journals.org
This tag-free design ensures the probe remains small and cell-permeable, maximizing its ability to interact with its target in a native cellular environment. beilstein-journals.org After photolabeling and cell lysis, the tagged proteins can be visualized by gel electrophoresis or isolated for identification by mass spectrometry, thereby revealing the molecular target of the original pyridazinone-based compound. beilstein-journals.orgresearchgate.net
Fluorescent probes represent another critical class of tools derived from pyridazinone scaffolds. By conjugating a fluorophore to the pyridazinone core, researchers can create probes to visualize cellular processes or quantify enzyme activity. rsc.org Libraries of such probes can be screened to identify compounds that selectively accumulate in or react with specific tissues, such as tumors, enabling new strategies for disease imaging and diagnosis. rsc.org The development of these sophisticated chemical tools is crucial for translating the biological activities of pyridazinone compounds into a deeper understanding of cellular function and disease pathology. mskcc.org
Strategies for Multi-Target Drug Design in Preclinical Settings
Complex diseases like cancer and chronic inflammatory conditions are often driven by multiple, interconnected biological pathways. This complexity has spurred the development of multi-target drugs, single molecules designed to interact with two or more distinct biological targets simultaneously. nih.govspringernature.com The pyridazinone nucleus is an attractive scaffold for such multi-target drug design due to its wide range of documented biological activities, including the inhibition of various kinases and enzymes involved in inflammation. nih.goveurekalert.orgacs.org
The rational design of multi-target pyridazinone derivatives often involves integrating pharmacophores—the essential structural features required for activity—of two different selective inhibitors into a single molecule. nih.gov This can be achieved through several strategies:
Scaffold Hopping and Hybridization: This involves replacing a core structure in a known inhibitor with the pyridazinone ring or fusing the pyridazinone scaffold with another pharmacophoric group. acs.org For example, a pyridazinone derivative might be hybridized with a moiety known to inhibit a specific kinase, while another part of the molecule is designed to block a related signaling protein. nih.gov
Structure-Based Design: When the 3D structures of the target proteins are known, computational methods like molecular docking can be used to guide the design of a single pyridazinone-based ligand that can fit into the binding sites of multiple targets. nih.govbohrium.com This allows for the optimization of interactions to achieve the desired dual-inhibitory profile.
Pyridazinone derivatives have been successfully developed to target multiple proteins. For instance, different compounds from this class have shown inhibitory activity against cyclooxygenase-2 (COX-2), phosphodiesterase type 4 (PDE4), c-Met tyrosine kinase, and JNK1, all of which are important targets in inflammation and oncology. acs.orgnih.govnih.govnih.gov A preclinical strategy could involve designing a single pyridazinone compound that simultaneously inhibits a key kinase and an inflammatory enzyme, potentially leading to synergistic therapeutic effects and a better safety profile compared to single-target agents. nih.gov
Table 1: Conceptual Framework for Multi-Target Design with a Pyridazinone Scaffold This table illustrates a conceptual approach to multi-target design based on activities reported for the broader class of pyridazinone derivatives.
| Target Class | Example Target | Rationale for Targeting | Potential Pyridazinone Modification Site | Example Substituent Type |
|---|---|---|---|---|
| Kinases | c-Met, JNK1 | Cancer, Inflammation | Position 2 (N-substitution) | Substituted benzyl (B1604629) or heteroaryl rings acs.orgnih.gov |
| Inflammatory Enzymes | COX-2, PDE4 | Inflammation, Pain | Position 6 (C-substitution) | Aryl or pyridyl groups nih.govnih.gov |
| Monoamine Oxidases | MAO-B | Neurodegenerative Disease | Position 2 (N-substitution) | Benzalhydrazone moieties mdpi.com |
| Fatty Acid Binding Proteins | FABP4 | Metabolic Disease, Cancer | Position 4 (C-substitution) | Amino and ureido groups scilit.com |
Applications in Agrochemical Research (e.g., Herbicidal, Insecticidal, Acaricidal Activities)
Pyridazinone derivatives are widely utilized in the development of agrochemicals due to their high activity and favorable environmental profiles. researchgate.netnih.gov Extensive research has demonstrated their efficacy as herbicides, insecticides, and acaricides. scholarsresearchlibrary.comresearchgate.netresearchgate.net
Herbicidal Activity
Many pyridazinone-based compounds function as potent herbicides. nih.govresearchgate.net One well-studied mechanism of action is the inhibition of the enzyme protoporphyrinogen (B1215707) IX oxidase (PPO). acs.orgacs.org This enzyme is crucial for chlorophyll (B73375) synthesis in plants, and its inhibition leads to the accumulation of a phototoxic intermediate, causing rapid cell membrane damage, bleaching, and plant death. acs.org
Research has led to the synthesis of numerous pyridazinone derivatives with significant herbicidal effects. For example, a series of biaryl-pyridazinone compounds were evaluated for their ability to control various weed species. In greenhouse studies, several of these compounds demonstrated excellent herbicidal activity at low application rates, comparable to commercial herbicides. acs.org
Table 2: Herbicidal Efficacy of a Representative Pyridazinone Compound (7m) against Various Weeds
| Weed Species | Common Name | Inhibition (%) at 37.5 g ai/ha |
|---|---|---|
| Amaranthus retroflexus (AR) | Redroot Pigweed | 90-100% acs.orgacs.org |
| Abutilon theophrasti (AT) | Velvetleaf | 90-100% acs.orgacs.org |
| Medicago sativa (MS) | Alfalfa | 90-100% acs.org |
| Echinochloa crus-galli (EC) | Barnyardgrass | 90-100% acs.orgacs.org |
| Digitaria sanguinalis (DS) | Large Crabgrass | 90-100% acs.orgacs.org |
Data sourced from studies on biaryl-pyridazinone derivatives as PPO inhibitors. acs.orgacs.org
Insecticidal and Acaricidal Activities
The pyridazinone scaffold is also a key component in compounds developed to control insect and mite pests. scholarsresearchlibrary.comresearchgate.net These derivatives have been reported to exhibit insecticidal, pesticidal, and acaricidal properties. scholarsresearchlibrary.com For instance, certain pyridazinone compounds have shown activity against aphids (Aphis rumicis Linnaeus). sarpublication.com
The development of novel oxazolines containing sulfone groups, designed based on pesticide binding sites, has yielded compounds with significant acaricidal activity against the carmine (B74029) spider mite (Tetranychus cinnabarinus). nih.gov While not all of these are pyridazinones, the principles of targeting specific pest receptors are broadly applicable. Similarly, various pyridazinone derivatives have been synthesized and tested against common insects like the housefly (Musca domestica) and pea aphid (Macrosiphum pisi), with some showing good preliminary activity. bibliomed.org This highlights the potential of the pyridazinone chemical space for discovering new and effective crop protection agents. researchgate.net
Emerging Trends and Future Directions in Pyridazinone Research
Integration of Artificial Intelligence and Machine Learning in Pyridazinone Discovery
ML algorithms can analyze vast datasets of existing pyridazinone compounds to build predictive models for various properties. fnasjournals.com These models, such as quantitative structure-activity relationship (QSAR) models, can forecast the biological activity, toxicity, and pharmacokinetic profiles of new, untested pyridazinone structures. nih.gov For a hypothetical compound like 5-(2-methoxyethoxy)pyridazin-3(2H)-one, AI could be used to predict its binding affinity to a range of protein targets or to estimate its ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties before it is even synthesized. scispace.com
| AI/ML Application Area | Description | Potential Impact on Pyridazinone Research |
| Predictive Modeling (QSAR) | Uses existing data to train algorithms that predict the activity and properties of new compounds. nih.gov | Rapidly screen virtual libraries of pyridazinone derivatives to prioritize candidates for synthesis. |
| Generative Design | Creates novel molecular structures with desired properties from scratch. scispace.com | Design of new pyridazinone scaffolds with unique biological activities and improved drug-like properties. |
| Retrosynthesis Planning | Predicts optimal chemical reaction pathways to synthesize a target molecule. biopharmatrend.com | Accelerate the "make" phase of the DMTA cycle, making synthesis more efficient and cost-effective. nih.gov |
| Bioactivity Prediction | Forecasts the interaction of a compound with specific biological targets. fnasjournals.com | Identify potential new therapeutic applications for existing or novel pyridazinone compounds. |
High-Throughput Screening and Combinatorial Chemistry Approaches
To explore the vast chemical space of pyridazinone derivatives, researchers are increasingly relying on high-throughput screening (HTS) and combinatorial chemistry. researchgate.net HTS allows for the rapid testing of thousands to millions of compounds against a specific biological target, dramatically accelerating the initial "hit" identification phase of drug discovery. slideshare.net
Combinatorial chemistry complements HTS by enabling the rapid synthesis of large, diverse collections of related compounds, known as chemical libraries. researchgate.net Using this approach, chemists can systematically vary the substituents around the pyridazinone core. For example, starting with a basic pyridazinone scaffold, different functional groups could be added at various positions to generate a library of thousands of unique derivatives. This library can then be subjected to HTS to identify compounds that exhibit the desired biological activity. researchgate.net This combination of technologies allows for a more efficient exploration of structure-activity relationships (SAR), clarifying how specific structural modifications influence a compound's efficacy and selectivity. miragenews.com
Exploration of Underexplored Biological Targets for Pyridazinone Derivatives
While pyridazinone derivatives are well-known for their activity against established targets like phosphodiesterases (PDEs) and cyclooxygenases (COXs), a major trend is the exploration of their potential against novel and underexplored biological targets. tandfonline.comresearchgate.net This diversification opens up possibilities for treating a wider range of diseases.
Recent research has demonstrated the potential of pyridazinones in oncology and infectious diseases. For instance, novel pyridazinone derivatives have been synthesized and evaluated as inhibitors of targets like VEGFR-2 in cancer and as dual antimicrobial agents. nih.gov Other studies have identified pyridazinone-based compounds that target KSRP, a protein involved in gene expression, showing antitumor activity both in vitro and in vivo. nih.gov The structural versatility of the pyridazinone scaffold makes it an attractive starting point for designing inhibitors for a wide array of enzymes and receptors. miragenews.com
| Biological Target Class | Example(s) | Therapeutic Area |
| Kinases | VEGFR-2, B-RAF, FGFR, BTK | Cancer tandfonline.comnih.gov |
| Enzymes | MAO-B, DHFR, PARP | Neurodegenerative Diseases, Cancer tandfonline.commdpi.com |
| RNA-binding proteins | KSRP | Cancer nih.gov |
| Microbial Targets | Glycopeptide-resistance associated protein R (GRAR) | Infectious Diseases nih.gov |
| Proteasomes | Trypanosoma cruzi proteasome | Chagas Disease acs.org |
This strategic expansion into new target spaces could uncover first-in-class medicines and provide new therapeutic options for challenging diseases.
Innovations in Synthetic Methodologies for Sustainable Pyridazinone Production
In line with the broader push towards environmental responsibility in the chemical and pharmaceutical industries, there is a growing emphasis on developing sustainable and "green" synthetic methods for producing pyridazinones. researchgate.net Green chemistry principles aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. mdpi.commdpi.com
Innovations in this area include the use of environmentally benign solvents, such as polyethylene (B3416737) glycol (PEG-400), which can often be recycled and reused. researchgate.net Researchers are also exploring solvent-free reaction conditions and microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to traditional heating methods. mdpi.com Biocatalysis, which uses enzymes to perform chemical transformations, is another promising green approach that offers high selectivity and operates under mild conditions. mdpi.com These sustainable methodologies not only reduce the environmental impact of pyridazinone production but can also lead to more efficient and cost-effective manufacturing processes. manuscriptpoint.com
| Sustainable Method | Principle | Advantage for Pyridazinone Synthesis |
| Green Solvents | Use of non-toxic, recyclable solvents like PEG-400 or water. researchgate.net | Reduces hazardous waste and environmental impact. |
| Microwave-Assisted Synthesis | Employs microwave irradiation to accelerate reactions. mdpi.com | Drastically shortens reaction times and lowers energy consumption. |
| Solvent-Free Reactions | Conducting reactions without a solvent medium, often using grinding. mdpi.com | Eliminates solvent waste entirely, simplifying purification. |
| Biocatalysis | Using enzymes to catalyze specific chemical reactions. mdpi.com | High selectivity, mild reaction conditions, and reduced by-products. |
Q & A
Basic Research Questions
Q. What established synthetic methodologies are available for 5-(2-methoxyethoxy)pyridazin-3(2H)-one, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis typically involves cyclization of hydrazine derivatives with diketones or substitution reactions on preformed pyridazinone scaffolds. For example, the 2-methoxyethoxy group can be introduced via nucleophilic substitution using alkoxyethyl halides under basic conditions (e.g., NaH in DMF). Optimization may include varying reaction temperature (e.g., 60–100°C), solvent polarity, and catalyst selection (e.g., K₂CO₃ for milder conditions). Post-reaction purification via column chromatography or recrystallization is critical for isolating high-purity products .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound, and how can data interpretation resolve ambiguities?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify proton environments and carbon frameworks. The pyridazinone ring protons (e.g., H-4 and H-5) appear as distinct doublets, while the 2-methoxyethoxy group shows characteristic signals for methylene (δ ~3.5–4.0 ppm) and methoxy (δ ~3.3 ppm) protons.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves ambiguities in regiochemistry or stereochemistry by providing definitive bond lengths and angles . Cross-referencing multiple techniques ensures accurate structural assignment.
Advanced Research Questions
Q. How do electronic effects of the 2-methoxyethoxy substituent influence the reactivity and stability of this compound in different chemical environments?
- Methodological Answer : The electron-donating methoxy group enhances ring stability but may reduce electrophilicity at adjacent positions. Computational studies (e.g., DFT calculations) can map charge distribution and predict sites for electrophilic/nucleophilic attack. Experimentally, reactivity can be tested under acidic/basic conditions or via photodegradation assays to assess stability .
Q. What strategies are effective in predicting the biological activity of this compound using computational modeling?
- Methodological Answer :
- Docking Studies : Simulate interactions with target proteins (e.g., kinases or enzymes) to identify binding affinities.
- QSAR Models : Correlate substituent properties (e.g., logP, polar surface area) with activity data from analogs.
- MD Simulations : Track conformational changes in aqueous or lipid environments to assess bioavailability. Validation via in vitro assays (e.g., enzyme inhibition) is critical .
Q. How should researchers address contradictory results in the pharmacological activity of this compound across different in vitro assays?
- Methodological Answer :
- Assay Replication : Repeat experiments under standardized conditions (e.g., cell line, incubation time).
- Control Variants : Test structurally similar analogs to isolate the 2-methoxyethoxy group’s contribution.
- Mechanistic Profiling : Use transcriptomics or proteomics to identify off-target effects. Contradictions may arise from assay sensitivity or compound solubility, which can be mitigated using DMSO concentration gradients or surfactants .
Q. What factors govern regioselectivity during the introduction of the 2-methoxyethoxy group into the pyridazinone ring, and how can this be monitored experimentally?
- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Electron-deficient positions on the pyridazinone ring (e.g., C-5) are more reactive. Monitoring via TLC or HPLC during reaction progression helps track intermediate formation. Isotopic labeling (e.g., ¹⁸O in methoxy groups) or in-situ IR spectroscopy can confirm reaction pathways .
Key Considerations
- Avoided Sources : BenchChem () and supplier-related content ( ) were excluded per reliability criteria.
- Methodological Focus : Answers emphasize experimental design, data validation, and comparative analysis rather than definitions.
- Advanced Techniques : References to crystallography (), computational modeling ( ), and mechanistic profiling () ensure academic rigor.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
